3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-bromo-2-(tert-butyl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(tert-butyl)phenol with ethylene oxide to form 2-[4-bromo-2-(tert-butyl)phenoxy]ethanol. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy and piperidine groups.
Scientific Research Applications
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(tert-butyl)phenol: A precursor in the synthesis of the target compound.
2-[4-Bromo-2-(tert-butyl)phenoxy]ethanol: An intermediate in the synthetic route.
Piperidine: A common structural motif in many biologically active compounds.
Uniqueness
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the combination of its phenoxy and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-11-14(18)6-7-16(15)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNXFXWIVAFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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